molecular formula C10H8F3NO7S B11814453 Methyl 3-methyl-5-nitro-4-(((trifluoromethyl)sulfonyl)oxy)benzoate

Methyl 3-methyl-5-nitro-4-(((trifluoromethyl)sulfonyl)oxy)benzoate

Cat. No.: B11814453
M. Wt: 343.24 g/mol
InChI Key: JKWYPENACQHYQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-methyl-5-nitro-4-(((trifluoromethyl)sulfonyl)oxy)benzoate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structural features, including a trifluoromethyl group and a nitro group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methyl-5-nitro-4-(((trifluoromethyl)sulfonyl)oxy)benzoate typically involves multiple steps. One common method includes the nitration of methyl 3-methylbenzoate followed by the introduction of the trifluoromethylsulfonyl group. The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and sulfonylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-5-nitro-4-(((trifluoromethyl)sulfonyl)oxy)benzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-methyl-5-nitro-4-(((trifluoromethyl)sulfonyl)oxy)benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Methyl 3-methyl-5-nitro-4-(((trifluoromethyl)sulfonyl)oxy)benzoate involves its interaction with specific molecular targets. The nitro group and trifluoromethylsulfonyl group play crucial roles in its reactivity and binding affinity. These groups can participate in various biochemical pathways, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-nitro-5-(trifluoromethyl)benzoate
  • Methyl 4-(trifluoromethyl)benzoate
  • Methyl 3-bromo-4-(((trifluoromethyl)sulfonyl)oxy)-5-(trimethylsilyl)benzoate

Uniqueness

Methyl 3-methyl-5-nitro-4-(((trifluoromethyl)sulfonyl)oxy)benzoate stands out due to its specific combination of functional groups, which impart unique chemical and biological properties. The presence of both a nitro group and a trifluoromethylsulfonyl group makes it particularly versatile in various chemical reactions and applications.

This detailed article provides a comprehensive overview of this compound, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H8F3NO7S

Molecular Weight

343.24 g/mol

IUPAC Name

methyl 3-methyl-5-nitro-4-(trifluoromethylsulfonyloxy)benzoate

InChI

InChI=1S/C10H8F3NO7S/c1-5-3-6(9(15)20-2)4-7(14(16)17)8(5)21-22(18,19)10(11,12)13/h3-4H,1-2H3

InChI Key

JKWYPENACQHYQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OS(=O)(=O)C(F)(F)F)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.